5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one
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Overview
Description
5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[310]hexan-2-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,4-diphenyl-3-oxazolidinone with ethyl iodide in the presence of a base can lead to the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4-Diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one: Lacks the ethyl group, leading to different chemical properties.
5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.2.0]heptane: Different ring structure, affecting its reactivity and applications.
Uniqueness
5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one is unique due to its specific bicyclic structure and the presence of both ethyl and diphenyl groups.
Properties
CAS No. |
64890-05-7 |
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Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
5-ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C18H17NO2/c1-2-17-13-19(17)16(20)21-18(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
InChI Key |
XMLXFZXYSZQBGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN1C(=O)OC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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